molecular formula C16H11N3O4 B2918658 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile CAS No. 866156-23-2

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile

Cat. No.: B2918658
CAS No.: 866156-23-2
M. Wt: 309.281
InChI Key: WYIYKDVEWUSYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core with nitro and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile compounds.

Scientific Research Applications

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile involves its interaction with specific molecular targets. The nitro and nitrile groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetamide
  • 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]ethanol

Uniqueness

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-8-nitro-6-oxobenzo[b][1,4]benzoxazepin-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c1-10-2-4-13-15(8-10)23-14-5-3-11(19(21)22)9-12(14)16(20)18(13)7-6-17/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIYKDVEWUSYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.